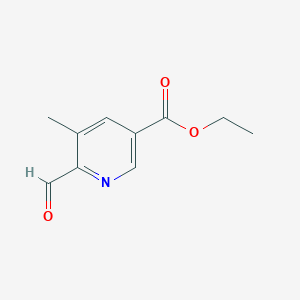
Ethyl 6-formyl-5-methylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-formyl-5-methylnicotinate is an organic compound with the molecular formula C10H11NO3. It is a derivative of nicotinic acid and belongs to the class of esters. This compound is characterized by the presence of a formyl group at the 6th position and a methyl group at the 5th position on the nicotinate ring, with an ethyl ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-formyl-5-methylnicotinate typically involves the following steps:
Starting Material: The process begins with 6-methyl nicotinate as the raw material.
Bromination: The 6-methyl nicotinate is reacted with bromine and sodium acetate in glacial acetic acid to form 6-tribromomethyl nicotinate.
Debromination: The 6-tribromomethyl nicotinate is then treated with sodium sulfite aqueous solution to remove one bromine atom, resulting in 6-dibromomethyl nicotinate.
Formylation: Finally, the 6-dibromomethyl nicotinate is reacted with morpholine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. The process involves similar steps as the synthetic route but optimized for large-scale production. The use of glacial acetic acid as a solvent and bromine as a reagent ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 6-formyl-5-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and primary amines can be used for substitution reactions.
Major Products Formed
Oxidation: Ethyl 6-carboxy-5-methylnicotinate.
Reduction: Ethyl 6-hydroxymethyl-5-methylnicotinate.
Substitution: Various amides and substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl 6-formyl-5-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of Ethyl 6-formyl-5-methylnicotinate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
類似化合物との比較
Similar Compounds
- Ethyl nicotinate
- Methyl nicotinate
- Ethyl 6-carboxy-5-methylnicotinate
Uniqueness
Ethyl 6-formyl-5-methylnicotinate is unique due to the presence of both a formyl group and a methyl group on the nicotinate ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other nicotinate derivatives .
特性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
ethyl 6-formyl-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-3-14-10(13)8-4-7(2)9(6-12)11-5-8/h4-6H,3H2,1-2H3 |
InChIキー |
PWIQFHKEDSBFER-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(C(=C1)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672302.png)


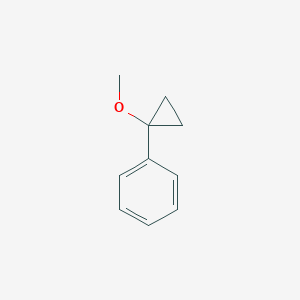
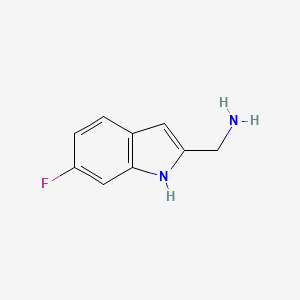


![1-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13672333.png)
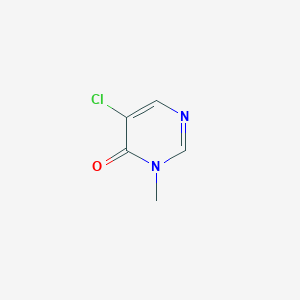
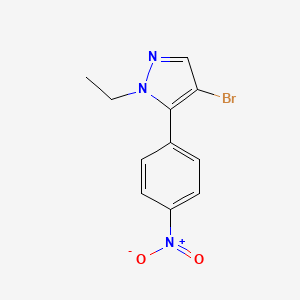
![7-Bromo-4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13672355.png)
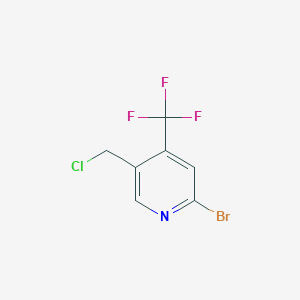
![Imidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13672368.png)
![8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile](/img/structure/B13672374.png)
